molecular formula C10H6F3NO4S B8151306 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate

2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B8151306
M. Wt: 293.22 g/mol
InChI Key: HDOKXFLGUKFWRX-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a dioxopyrrolidinyl-activated ester at position 2. This structure combines electron-withdrawing substituents (CF₃ and the ester group) that modulate electronic properties, solubility, and reactivity. The dioxopyrrolidinyl moiety enhances the compound’s utility as a reactive intermediate in organic synthesis, particularly in amide bond formation or as a prodrug precursor in pharmaceutical applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO4S/c11-10(12,13)6-2-1-5(19-6)9(17)18-14-7(15)3-4-8(14)16/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOKXFLGUKFWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis

Carbodiimides facilitate the formation of an O-acylisourea intermediate by reacting with the carboxyl group of (1). NHS subsequently displaces the intermediate to yield the active ester, 2,5-dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate (2), with high efficiency.

Example Protocol :

  • Reactants : 5-(Trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq), NHS (1.2 eq), DCC (1.2 eq).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 16 hours under nitrogen.

  • Workup : Filtration to remove dicyclohexylurea (DCU), followed by washing with 0.05 M HCl and drying over Na₂SO₄.

  • Yield : 96% after purification by recrystallization.

Key Challenges :

  • Hygroscopic reagents necessitate strict anhydrous conditions.

  • DCU byproduct complicates purification, necessitating filtration or chromatography.

Alternative Activation Strategies

Mixed Anhydride Method

Trifluoroacetic anhydride (TFAA) activates (1) by forming a mixed anhydride, which reacts with NHS to produce (2). This method avoids carbodiimide byproducts but requires careful stoichiometry.

Example Protocol :

  • Reactants : (1) (1.0 eq), NHS (1.1 eq), TFAA (1.5 eq).

  • Conditions : Dichloromethane, 0°C for 30 minutes, then room temperature for 2 hours.

  • Yield : 85–90% after silica gel chromatography.

Phosphonium Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables rapid activation under mild conditions, ideal for sensitive substrates.

Example Protocol :

  • Reactants : (1) (1.0 eq), NHS (1.2 eq), PyBOP (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Conditions : Dimethylformamide (DMF), room temperature, 1 hour.

  • Yield : 88% after precipitation in cold ether.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent : Dichloroethane (DCE) enhances reaction rates compared to acetonitrile.

  • Catalyst : Copper(I) iodide improves yields in Ullmann-type couplings for precursor synthesis.

Scalable Protocol :

  • Reactants : 5-Bromo-2-(trifluoromethyl)thiophene (1.0 eq), CO₂ under 5 atm pressure.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 100°C for 12 hours.

  • Intermediate : (1) isolated in 78% yield before NHS activation.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Carbodiimide (DCC)DCC, NHS90–96%>95%High
Mixed Anhydride (TFAA)TFAA, NHS85–90%90–92%Moderate
Phosphonium (PyBOP)PyBOP, DIPEA85–88%>95%Low
Industrial (Cu-catalyzed)CuI, CO₂75–78%85–90%High

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves (2) (Rf = 0.3–0.4).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, thiophene), 4.45 (s, 2H, CH₂), 2.85 (s, 4H, pyrrolidine).

    • HRMS : m/z calc. for C₁₀H₇F₃N₂O₄S [M+H]⁺: 320.0142; found: 320.0145 .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound has shown promise in drug development due to its unique structural features, which can be optimized for various therapeutic targets. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and pharmacokinetic properties.

Case Study : Research indicates that derivatives of this compound can act as inhibitors in specific enzymatic pathways, making them candidates for treating conditions such as cancer and metabolic disorders. For instance, studies have demonstrated that modifications to the thiophene ring can yield compounds with enhanced activity against certain cancer cell lines.

Biochemical Applications

1. Enhancing Monoclonal Antibody Production

The compound has been investigated for its role in bioprocessing, particularly in enhancing the production of monoclonal antibodies (mAbs). In a study involving recombinant Chinese hamster ovary (CHO) cells, it was found that the addition of this compound increased mAb yields significantly.

Data Table: Impact on mAb Production

ConditionmAb Yield (mg/L)Increase (%)
Control100-
With 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate18080

This enhancement is attributed to improved cellular metabolism and glycan profile modulation, which are critical for the efficacy of therapeutic antibodies .

Materials Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the thiophene moiety contributes to its semiconducting properties.

Case Study : In a recent study, devices fabricated using this compound exhibited promising performance metrics compared to traditional materials. The efficiency of light emission and charge transport was significantly improved, indicating its potential as a key component in next-generation electronic devices.

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or alter cellular pathways by interacting with receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and increasing its bioavailability.

Comparison with Similar Compounds

Key Differences :

  • Core Structure : Pyridalyl contains a pyridyloxy-propyl ether linked to a dichlorophenyl group, whereas the target compound features a thiophene ring.
  • Molecular Weight : Pyridalyl (491.12 g/mol) is significantly heavier than the target compound (estimated ~280–300 g/mol), which may influence pharmacokinetics and solubility.
Parameter Pyridalyl Target Compound
Molecular Formula C₁₉H₁₄Cl₄F₃NO₃ C₁₀H₆F₃NO₄S (estimated)
Key Substituents Dichloroallyloxy, pyridyloxy Trifluoromethyl, dioxopyrrolidinyl ester
Primary Use Insecticide Synthetic intermediate/prodrug

Thiophene-2,5-Diyldiboronic Acid (CAS 26076-46-0)

Key Differences :

  • Functionalization : The diboronic acid groups in this compound enable Suzuki-Miyaura cross-coupling reactions, contrasting with the target compound’s ester group, which is more suited for nucleophilic acyl substitutions .
  • Reactivity : Boronic acids are hydrophilic and stabilize transition metals, whereas the dioxopyrrolidinyl ester is hydrolytically labile and reactive toward amines.
  • Molecular Weight : Thiophene-2,5-diyldiboronic acid (171.78 g/mol) is smaller, likely conferring higher aqueous solubility than the target compound .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Key Differences :

  • Core Structure : This triazole derivative lacks the thiophene ring but shares the trifluoromethyl group. Its carboxylic acid group contrasts with the target compound’s ester.
  • Biological Activity : The triazole analog exhibits antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells), suggesting that the trifluoromethyl group enhances bioactivity. The target compound’s ester may act as a prodrug, releasing the active carboxylic acid upon hydrolysis .
Parameter Triazole Analog Target Compound
Molecular Formula C₁₀H₅ClF₃N₃O₂ C₁₀H₆F₃NO₄S (estimated)
Key Substituents Triazole, carboxylic acid Thiophene, dioxopyrrolidinyl ester
Biological Activity Antitumor (GP = 68.09%) Not reported (inferred prodrug potential)

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS 20532-28-9)

Key Differences :

  • Substituents: The amino group (-NH₂) is electron-donating, opposing the electron-withdrawing trifluoromethyl group in the target compound. This alters electronic density and reactivity in electrophilic substitutions .
Parameter Benzothiophene Derivative Target Compound
Molecular Formula C₁₀H₉NO₂S C₁₀H₆F₃NO₄S (estimated)
Key Substituents Amino, methyl ester Trifluoromethyl, dioxopyrrolidinyl ester
Primary Use Laboratory chemical Synthetic intermediate/prodrug

Biological Activity

2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N2O4SC_{10}H_6F_3N_2O_4S, with a molecular weight of approximately 293.22 g/mol. The compound features a pyrrolidine ring fused with a thiophene moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : It has shown potential as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain pathways. In studies, certain derivatives demonstrated significant affinity for TRPV1 receptors at concentrations around 100 µM .
  • Anticonvulsant Properties : Research indicates that derivatives of this compound exhibit anticonvulsant effects in animal models. For instance, one study reported that a closely related compound showed protective activity in several seizure models, including maximal electroshock and pentylenetetrazole-induced seizures .

Biological Activity Data

Activity Type Observed Effects Concentration Reference
TRPV1 Receptor Affinity74.8% to 109.5% affinity100 µM
Anticonvulsant ActivityED50 = 23.7 mg/kg (MES test)Varies by model
CytotoxicityNo significant cytotoxicity at low concentrations1–10 µM

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various derivatives of pyrrolidine-2,5-dione compounds. The lead compound demonstrated significant efficacy across multiple seizure models, indicating its potential for treating epilepsy and neuropathic pain .
  • TRPV1 Affinity Studies : Another study focused on the interaction of thiophene derivatives with TRPV1 receptors. The results indicated that specific substitutions on the thiophene ring could enhance receptor affinity and selectivity, suggesting pathways for optimizing therapeutic effects against pain .
  • Cytotoxicity Assessment : In hepatotoxicity studies involving cell viability assays, certain derivatives were tested for cytotoxic effects on Hep G2 cells. Results showed that while some compounds exhibited moderate inhibition at higher concentrations (13–28% viability loss), they remained non-toxic at lower concentrations .

Q & A

Q. What synthetic routes are commonly employed to prepare 2,5-dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate?

The compound is synthesized via activation of the corresponding carboxylic acid (e.g., 5-(trifluoromethyl)thiophene-2-carboxylic acid) using N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents like DCC or EDC. This generates the NHS ester, a reactive intermediate for bioconjugation or further derivatization. Key steps include:

  • Carboxylic acid activation : Formation of the NHS ester under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, verified via 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation .

Q. How is the purity and stability of this compound assessed in experimental workflows?

  • Purity : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm >95% purity.
  • Stability : Accelerated stability studies under varying temperatures (4°C, 25°C) and humidity conditions. Hydrolysis of the NHS ester is monitored via 1H^1H-NMR to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the NHS ester group in bioconjugation applications?

The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) via nucleophilic acyl substitution. The electron-withdrawing trifluoromethyl group on the thiophene ring enhances the electrophilicity of the carbonyl, accelerating conjugation kinetics. Computational studies (DFT) can model the transition state to predict reaction rates under varying pH and solvent conditions .

Q. How does the trifluoromethyl-thiophene scaffold influence biological activity in drug discovery?

The trifluoromethyl group enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition, cellular uptake) compare derivatives to evaluate structure-activity relationships (SAR). For example:

DerivativeTarget Enzyme IC50_{50} (nM)LogP
Trifluoromethyl12.3 ± 1.22.8
Methyl45.6 ± 3.11.9
Data adapted from analogs in and .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–80%) may arise from:

  • Catalyst choice : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 in cross-coupling steps .
  • Solvent effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) influence reaction efficiency.
    Resolution : Design a DoE (Design of Experiments) approach to optimize temperature, catalyst loading, and solvent .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C10_{10}H6_{6}F3_{3}NO4_{4}S).
  • X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures .
  • FT-IR : Validates carbonyl (C=O, ~1750 cm1^{-1}) and succinimide (C-N, ~1250 cm1^{-1}) functionalities .

Q. How is this compound utilized in phototheranostic applications?

The NHS ester enables covalent attachment to biomolecules (e.g., serum albumin) for targeted imaging. For example:

  • Bioconjugate synthesis : React with amine-functionalized oligothiophenes to generate fluorescent probes.
  • In vivo tracking : Monitor biodistribution via fluorescence microscopy or PET imaging .

Data Contradiction Analysis

Q. Why do reported 1H^1H1H-NMR chemical shifts vary across studies?

Variations in δ values (e.g., thiophene protons at 7.2–7.5 ppm) arise from:

  • Solvent effects : CDCl3_3 vs. DMSO-d6_6 alter electron shielding.
  • Conformational dynamics : Rotameric states of the NHS ester in solution .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

  • Conductive polymers : Incorporate into thiophene-based copolymers for organic electronics.
  • MOF synthesis : Act as a ligand for metal-organic frameworks (MOFs) with fluorinated cavities .

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